1,4-Phenylenediamine-15N2

Übersicht

Beschreibung

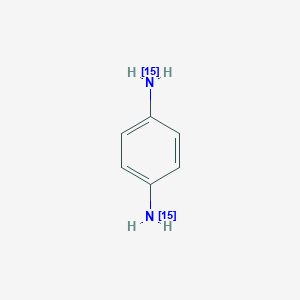

1,4-Phenylenediamine-15N2, also known as 1,4-Benzenediamine-15N2 or 1,4-Diamino-15N2-benzene, is a stable isotope-labeled compound with the molecular formula C6H4(15NH2)2. This compound is characterized by the presence of two amino groups attached to a benzene ring, with both nitrogen atoms being isotopically labeled with nitrogen-15. It is primarily used in scientific research for tracing and studying nitrogen-related biochemical processes .

Vorbereitungsmethoden

The synthesis of 1,4-Phenylenediamine-15N2 typically involves the isotopic labeling of the nitrogen atoms in the compound. One common method is the reduction of 1,4-dinitrobenzene using a reducing agent such as iron powder or tin(II) chloride in the presence of hydrochloric acid. The reaction conditions include heating the mixture under reflux to facilitate the reduction process. Industrial production methods may involve similar reduction processes but on a larger scale, with additional purification steps to ensure the isotopic purity of the final product .

Analyse Chemischer Reaktionen

1,4-Phenylenediamine-15N2 undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinone derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: The compound can be reduced further to form corresponding amines.

Substitution: It can undergo electrophilic substitution reactions, where the amino groups can be replaced by other functional groups.

Coupling Reactions: It is often used in azo coupling reactions to form azo dyes.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield p-benzoquinone .

Wissenschaftliche Forschungsanwendungen

Chemistry

- Precursor for Polymers and Dyes : 1,4-Phenylenediamine-15N2 is utilized as a precursor in synthesizing various polymers and dyes. Its isotopic labeling enables detailed studies of nitrogen-related reactions, enhancing our understanding of polymerization processes and the behavior of dyes under different conditions.

Biology

- Metabolic Studies : The compound plays a significant role in metabolic studies where it is used to trace nitrogen pathways in biological systems. By incorporating nitrogen-15 into metabolic pathways, researchers can gain insights into nitrogen metabolism and its implications for cellular function.

Medicine

- Diagnostic Tools and Therapeutics : In the medical field, this compound is employed in developing diagnostic tools and therapeutic agents. Its ability to trace nitrogen metabolism is particularly valuable in understanding various diseases related to metabolic disorders.

Industry

- Hair Dyes and Industrial Chemicals : The compound is widely used in producing hair dyes and other industrial chemicals. Its reactivity with melanin allows for effective color changes in hair dye formulations, making it a staple in cosmetic products.

Case Study 1: Nitrogen Tracing in Plant Metabolism

A study conducted by researchers at a prominent university utilized this compound to trace nitrogen uptake and metabolism in plants. By applying the compound to soil samples, they were able to monitor how plants assimilated nitrogen during growth phases. The results indicated significant variations in nitrogen uptake efficiency among different species, providing insights into optimizing fertilizer use.

Case Study 2: Development of Safer Hair Dyes

In an effort to develop safer alternatives to traditional hair dyes, researchers investigated the oxidation potential of this compound compared to its non-labeled counterpart. The study revealed that the isotopically labeled compound exhibited enhanced stability and reduced toxicity when applied topically. This finding has implications for formulating safer cosmetic products that minimize adverse reactions.

Wirkmechanismus

The mechanism of action of 1,4-Phenylenediamine-15N2 involves its interaction with various molecular targets and pathways. In biological systems, it can be incorporated into metabolic pathways involving nitrogen, allowing researchers to trace and study these processes. The isotopic labeling with nitrogen-15 provides a unique marker that can be detected using mass spectrometry and other analytical techniques .

Vergleich Mit ähnlichen Verbindungen

1,4-Phenylenediamine-15N2 can be compared with other similar compounds such as:

1,4-Phenylenediamine: The non-labeled version of the compound, commonly used in hair dyes and polymers.

1,4-Phenylenediamine-2,3,5,6-d4: A deuterium-labeled version used for similar research purposes.

1,4-Diaminobutane-15N2: Another nitrogen-15 labeled compound used in biochemical studies.

The uniqueness of this compound lies in its specific isotopic labeling, which allows for precise tracing of nitrogen atoms in various chemical and biological processes .

Biologische Aktivität

1,4-Phenylenediamine-15N2 (also known as 1,4-diaminobenzene-15N2) is a nitrogen-labeled derivative of 1,4-phenylenediamine, which has garnered attention in various biological and chemical research fields. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by its two amino groups attached to a benzene ring. The incorporation of nitrogen-15 isotopes allows for advanced tracking and analysis in biological systems. Its molecular formula is C6H6N2 with a molecular weight of approximately 110.13 g/mol.

1,4-Phenylenediamine and its derivatives exhibit various biological activities, primarily due to their ability to interact with biological macromolecules. The mechanisms include:

- Antioxidant Activity : These compounds can scavenge free radicals, thus protecting cells from oxidative stress.

- Enzyme Inhibition : They may inhibit certain enzymes involved in metabolic pathways, affecting cellular functions.

- DNA Intercalation : The planar structure allows intercalation into DNA, potentially leading to mutagenic effects.

Antioxidant Properties

Research indicates that 1,4-phenylenediamine derivatives possess significant antioxidant properties. A study demonstrated that these compounds can reduce oxidative damage in cellular models, suggesting protective effects against various diseases associated with oxidative stress.

Cytotoxic Effects

The cytotoxicity of this compound has been evaluated in several studies. For instance:

- Cell Line Studies : In vitro studies using cancer cell lines showed that this compound induces apoptosis through the activation of caspase pathways. This suggests potential applications in cancer therapy.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 25 | Caspase activation |

| MCF-7 | 30 | DNA damage and cell cycle arrest |

Mutagenicity and Carcinogenic Potential

The mutagenic potential of phenylenediamine derivatives has been a subject of concern. Studies have shown that exposure to these compounds can lead to DNA damage and mutations:

- In Vivo Studies : Animal studies indicated increased mutation rates when exposed to high concentrations of phenylenediamine derivatives. For example, a study reported significant increases in mutagenesis in mice treated with this compound.

Case Study 1: Skin Sensitization

A series of case studies evaluated the skin sensitization potential of phenylenediamine derivatives. The findings were inconclusive but highlighted the need for further investigation into the allergenic properties of these compounds.

Case Study 2: Cancer Therapeutics

In a clinical setting, trials involving topical applications of phenylenediamine derivatives for treating skin cancers showed promising results. Patients exhibited reduced tumor sizes and improved skin conditions.

Safety and Toxicology

While 1,4-phenylenediamine is widely used in hair dyes and cosmetics, it poses several health risks:

- Toxicity : Acute exposure can lead to symptoms such as skin irritation and respiratory issues. Long-term exposure has been linked to more severe health effects including carcinogenicity.

| Effect | Description |

|---|---|

| Acute Toxicity | Skin irritation, respiratory distress |

| Chronic Exposure | Potential carcinogenic effects observed |

Eigenschaften

IUPAC Name |

benzene-1,4-di(15N2)amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2/c7-5-1-2-6(8)4-3-5/h1-4H,7-8H2/i7+1,8+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBCKQZAAMUWICA-BFGUONQLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[15NH2])[15NH2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60583889 | |

| Record name | Benzene-1,4-(~15~N_2_)diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119516-82-4 | |

| Record name | Benzene-1,4-(~15~N_2_)diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Phenylenediamine-15N2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.